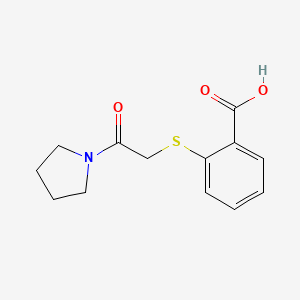

2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid

Description

2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid is a benzoic acid derivative featuring a thioether (-S-) linkage to an ethyl chain substituted with a pyrrolidinone (2-oxopyrrolidine) moiety. This structure combines a carboxylic acid group (hydrogen bond donor/acceptor), a sulfur atom (imparting lipophilicity), and a cyclic amide (hydrogen bond acceptor).

Properties

IUPAC Name |

2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c15-12(14-7-3-4-8-14)9-18-11-6-2-1-5-10(11)13(16)17/h1-2,5-6H,3-4,7-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRQEZHZWYPZCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of maleic anhydride with aromatic amines, followed by ring closure using thionyl chloride.

Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with an electrophilic intermediate.

Formation of the Benzoic Acid Moiety: The benzoic acid moiety is typically introduced through a Friedel-Crafts acylation reaction, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid undergoes several types of chemical reactions:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Nitrobenzoic acids, halobenzoic acids.

Scientific Research Applications

Medicinal Chemistry Applications

- Antioxidant Activity : Research indicates that compounds similar to 2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid exhibit significant antioxidant properties. These properties are crucial for developing treatments aimed at oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .

- Antimicrobial Properties : The compound has shown potential as an antibacterial and antifungal agent. Studies have demonstrated that derivatives of benzoic acid can inhibit the growth of various pathogens, making them candidates for pharmaceutical formulations targeting infections .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism likely involves the inhibition of pro-inflammatory cytokines .

Materials Science Applications

- Polymer Chemistry : The unique structure of this compound allows it to serve as a monomer or additive in polymer synthesis. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .

- Nanotechnology : The compound's ability to form stable complexes with metal ions suggests potential applications in nanomaterials development. These complexes can be used in catalysts or as precursors for synthesizing nanoparticles with specific functionalities .

Data Table: Summary of Biological Activities

Case Study 1: Antioxidant Activity Evaluation

A study conducted on various derivatives of benzoic acid, including this compound, revealed a strong correlation between structural modifications and antioxidant capacity. The compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in human cell lines, suggesting its potential role in therapeutic applications for oxidative stress-related conditions.

Case Study 2: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of several benzoic acid derivatives, this compound was found to exhibit superior activity against Staphylococcus aureus and Candida albicans compared to traditional antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their function. The benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolidinone Derivatives

a. 2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)thio]benzoic acid ()

- Structure : Differs by having a 2,5-dioxopyrrolidine ring (two ketone groups) and a phenyl substituent at the pyrrolidine N-position.

- Molecular Weight : 327.4 g/mol (vs. ~325 g/mol estimated for the target compound).

- Hydrogen Bonding: 1 donor (COOH) and 5 acceptors (two ketones, one thioether, two carboxylate oxygens), enhancing polar interactions compared to the target compound .

- Functional Impact : The additional oxo group increases hydrogen-bonding capacity but may reduce metabolic stability due to higher polarity.

b. 2-(2,5-Dioxo-1-(2-trifluoromethyl-phenyl)-pyrrolidin-3-ylsulfanyl)-benzoic acid ()

- Structure : Features a trifluoromethylphenyl group at the pyrrolidine N-position and 2,5-dioxo groups.

- Impact of CF₃ : The electron-withdrawing trifluoromethyl group enhances lipophilicity and may influence binding to hydrophobic protein pockets .

Thioether vs. Ether and Thiol Analogues

a. 2-(2-Chlorophenoxy)benzoic acid ()

- Structure: Replaces the thioether with an ether (-O-) linkage and a chlorophenol group.

- Conformational Analysis : Superimposition with estazolam (a benzodiazepine) highlights the importance of aromatic stacking and proton-accepting groups (e.g., oxadiazole) for bioactivity .

b. 4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic acid ()

Hydrogen-Bonding and Crystallography

- Patterns: emphasizes hydrogen-bonding networks in crystal packing. The target compound’s benzoic acid and pyrrolidinone groups likely form dimers or chains, akin to related structures solved via SHELX .

Biological Activity

2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid, with the chemical formula C13H15NO3S and CAS number 721406-67-3, is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by a pyrrolidine ring and a benzoic acid moiety, which contribute to its biological properties. Its structure can be represented as follows:

Pharmacological Activity

Research indicates that this compound exhibits various biological activities, primarily in anti-inflammatory and cytoprotective domains.

Anti-inflammatory Activity

Studies have shown that this compound possesses significant anti-inflammatory properties. For instance, it has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Table 1: Summary of Anti-inflammatory Effects

| Study Reference | Inhibition Target | IC50 (µM) | Remarks |

|---|---|---|---|

| Prostaglandin E2 | <0.1 | Potent inhibition in vitro | |

| IL-1β | 0.5 | Significant reduction in murine models |

Cytotoxicity

The compound has been noted for its relatively low cytotoxicity, making it a candidate for further drug development. Its safety profile suggests potential use in therapeutic contexts without severe adverse effects.

The mechanisms by which this compound exerts its effects include:

- Inhibition of Prostaglandin Synthesis : The compound inhibits cyclooxygenase enzymes, leading to decreased production of inflammatory mediators.

- Regulation of Cytokines : It modulates the expression of cytokines such as IL-6 and TNF-alpha, contributing to its anti-inflammatory effects.

Study on Anti-inflammatory Efficacy

A significant study evaluated the efficacy of this compound in a rat model of arthritis. The results demonstrated a marked reduction in joint swelling and pain scores compared to control groups, indicating its potential as an antiarthritic agent.

Cytoprotection in Cellular Models

In cellular models, the compound showed protective effects against oxidative stress-induced apoptosis in human fibroblast cells. This suggests its role as a cytoprotective agent, potentially useful in conditions characterized by oxidative damage.

Q & A

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP, bioavailability, and metabolic pathways. Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., XRD vs. NMR for stereochemistry) and replicate experiments under controlled conditions .

- Experimental Design : Align with frameworks like INCHEMBIOL (long-term environmental studies) or randomized block designs (split-plot for multifactorial analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.